An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4'-bromobenzophenone
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4'-bromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4'-bromobenzophenone is a substituted benzophenone that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the 1,4-benzodiazepine class of drugs.[1] Its molecular architecture, characterized by a benzophenone core with an amino group at the 2-position and a bromine atom at the 4'-position, dictates its reactivity and suitability as a precursor for complex heterocyclic systems.[2] Understanding the nuanced details of its molecular structure and conformational preferences is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides a comprehensive analysis of the structural and conformational properties of 2-Amino-4'-bromobenzophenone, supported by spectroscopic data, synthesis protocols, and its application in medicinal chemistry.
Core Molecular Structure and Properties
2-Amino-4'-bromobenzophenone, with the chemical formula C₁₃H₁₀BrNO, is a crystalline solid, typically appearing as a slightly pale yellow powder.[3] The fundamental structure consists of two phenyl rings linked by a ketone functional group. One phenyl ring is substituted with an amino group at the ortho position relative to the carbonyl bridge, while the other ring bears a bromine atom at the para position.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀BrNO | [3] |
| Molecular Weight | 276.13 g/mol | [3] |
| CAS Number | 1140-17-6 | [3] |
| Appearance | Slightly pale yellow solid | [3] |
| Melting Point | 103-110 °C | |
| Synonyms | (2-Aminophenyl)(4-bromophenyl)methanone | [4] |
Conformational Analysis: A Tale of Two Rings
The conformational landscape of 2-Amino-4'-bromobenzophenone is largely defined by the spatial relationship between its two phenyl rings and the orientation of the 2-amino group. This conformation is a delicate balance of steric hindrance and electronic interactions.
Phenyl Ring Torsion
In unsubstituted benzophenone, the two phenyl rings are not coplanar, exhibiting a significant twist angle to alleviate steric strain between the ortho-hydrogens. The introduction of substituents, particularly at the ortho positions, further influences this dihedral angle. For 2-Amino-4'-bromobenzophenone, the presence of the amino group at the 2-position introduces considerable steric bulk, forcing a significant rotation of the aminophenyl ring out of the plane of the carbonyl group. While a specific crystal structure for 2-Amino-4'-bromobenzophenone is not publicly available, data from the closely related 2-amino-2',5-dichlorobenzophenone reveals a large ring twist of 83.72°. This strongly suggests a highly non-planar conformation for 2-Amino-4'-bromobenzophenone, with the two aromatic rings being nearly orthogonal to each other.
The Role of Intramolecular Hydrogen Bonding
A key feature influencing the conformation of 2-Amino-4'-bromobenzophenone is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the 2-amino group and the oxygen atom of the carbonyl group. This interaction forms a pseudo-six-membered ring, which contributes to the stabilization of a specific conformer. This type of hydrogen bonding is well-documented in related ortho-substituted benzophenones, such as 2-hydroxybenzophenones. The presence of this intramolecular hydrogen bond would restrict the rotation of the aminophenyl ring and influence the overall geometry of the molecule.
Caption: Conformational model of 2-Amino-4'-bromobenzophenone.
Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.6 - 7.4 (m, 4H, bromophenyl protons), 7.3 - 7.1 (m, 2H, aminophenyl protons), 6.8 - 6.6 (m, 2H, aminophenyl protons), 5.9 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~197 (C=O), ~150 (C-NH₂), ~137 (C-Br), 132-128 (aromatic CH), ~127 (C-C=O, bromophenyl), ~118-116 (aromatic CH, aminophenyl), ~115 (C-C=O, aminophenyl) |
| IR (KBr), ν (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1680-1660 (C=O stretch), 1620-1580 (C=C stretch), 1250-1200 (C-N stretch), 850-800 (p-substituted C-H bend) |
Note: Predicted values are based on data from structurally related compounds.[5][6][7][8]
Synthesis of 2-Amino-4'-bromobenzophenone
Several synthetic routes to 2-Amino-4'-bromobenzophenone have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Friedel-Crafts Acylation
A traditional and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation.[9] In the context of 2-Amino-4'-bromobenzophenone, this would typically involve the reaction of a protected aniline derivative with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The protecting group on the amine is crucial to prevent side reactions and is removed in a subsequent step. A general workflow is outlined below.
Caption: Generalized Friedel-Crafts synthesis workflow.
A more direct, though often lower-yielding, approach involves the Friedel-Crafts reaction of an unprotected aniline with 4-bromobenzoyl chloride. The conditions for such reactions are typically harsh.[9]
Nickel-Catalyzed Cross-Coupling
A more modern and efficient method involves a nickel-catalyzed cross-coupling reaction. This approach offers milder reaction conditions and can provide good yields.
Experimental Protocol: Nickel-Catalyzed Synthesis [1]
-
Reaction Setup: To a suitable reaction vessel, add o-aminobenzonitrile (100 mmol), p-bromophenylboronic acid (200 mmol), the nickel catalyst Ni(dppe)Cl₂ (5 mmol), and trifluoroacetic acid (400 mmol).
-
Solvent Addition: Add a sufficient amount of a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.
-
Reaction Conditions: Stir the mixture and heat to 90°C. Maintain stirring at this temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a sufficient amount of ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 1:0.5 v/v) as the eluent.
-
Collect the fractions containing the desired product and remove the solvent to yield 2-Amino-4'-bromobenzophenone as a light yellow solid.
-
This method has been reported to produce the target compound in high yield (86.8%) and purity (94.6%).[1]
Applications in Drug Development
The primary application of 2-Amino-4'-bromobenzophenone is as a key precursor in the synthesis of 1,4-benzodiazepines. These compounds are a class of psychoactive drugs with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The synthesis of these heterocyclic systems often involves the reaction of the 2-amino group of the benzophenone with an α-amino acid or its derivative, followed by cyclization. The bromo-substituent at the 4'-position of the benzophenone can be retained in the final drug molecule, potentially influencing its pharmacological activity and metabolic profile.
Conclusion
2-Amino-4'-bromobenzophenone is a molecule of significant interest in medicinal chemistry due to its role as a versatile building block for pharmacologically active compounds. Its molecular structure is characterized by a highly twisted conformation of the two phenyl rings, driven by the steric influence of the 2-amino group. This conformation is likely stabilized by an intramolecular hydrogen bond between the amino and carbonyl groups. A thorough understanding of its structural and conformational properties, coupled with robust synthetic protocols, is essential for its effective utilization in the development of new and improved therapeutics.
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Synthesis of 4-Bromobenzophenone Experiment. (n.d.). In Scribd. Retrieved January 30, 2026, from [Link]
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2-Amino-4-bromobenzophenone. (n.d.). In SpectraBase. Retrieved January 30, 2026, from [Link]
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